molecular formula C13H22N4O3 B1482089 tert-butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate CAS No. 2098109-32-9

tert-butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate

Cat. No. B1482089
CAS RN: 2098109-32-9
M. Wt: 282.34 g/mol
InChI Key: QAMUGPDTHORFIW-UHFFFAOYSA-N
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Description

“tert-butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate” is a complex organic compound. It’s closely related to “tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate”, which has a molecular weight of 201.27 . This compound is typically stored at ambient temperature and is solid in its physical form .


Molecular Structure Analysis

The molecular formula of “tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate” is C10H19NO3 . Its monoisotopic mass is 201.136490 Da .


Physical And Chemical Properties Analysis

“tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate” is a solid at room temperature . It has a molecular weight of 201.27 .

Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a versatile building block in the synthesis of a variety of novel organic compounds. Due to the presence of the piperazine ring and its conformational flexibility, it can be used to create amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have a wide spectrum of biological activities, making the tert-butyl compound a valuable intermediate in drug discovery .

Antibacterial and Antifungal Applications

The tert-butyl compound has been evaluated for its antibacterial and antifungal activities. It exhibits moderate activity against several microorganisms, which could be attributed to the polar nitrogen atoms in the piperazine ring enhancing favorable interactions with macromolecules .

Anticancer Research

Compounds derived from the tert-butyl compound have shown potential in anticancer research. The ability to modify the piperazine ring allows for the development of compounds that can interact with cancer cells and potentially inhibit their growth .

Antiparasitic Activity

The structural flexibility and modifiability of the tert-butyl compound make it suitable for creating compounds with antiparasitic properties. This application is crucial in the development of treatments for parasitic infections .

Antihistamine and Antidepressive Effects

Derivatives of the tert-butyl compound have been studied for their antihistamine and antidepressive activities. The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery for these purposes .

Crystallography and Structural Analysis

The tert-butyl compound has been characterized by single crystal X-ray diffraction analysis. This application is vital for understanding the molecular structure and intermolecular interactions, which are essential for the rational design of new drugs .

Safety and Hazards

This compound is associated with some safety hazards. It has been assigned the GHS07 pictogram and carries the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 2-[[4-(hydroxymethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c1-13(2,3)20-12(19)17-6-4-5-11(17)8-16-7-10(9-18)14-15-16/h7,11,18H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMUGPDTHORFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate
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tert-butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate
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tert-butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate

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